molecular formula C6H13NO2 B6282740 3-amino-3-cyclopropylpropane-1,2-diol CAS No. 2092124-83-7

3-amino-3-cyclopropylpropane-1,2-diol

Cat. No.: B6282740
CAS No.: 2092124-83-7
M. Wt: 131.2
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Description

3-Amino-3-cyclopropylpropane-1,2-diol is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This amino acid derivative features a cyclopropane ring adjacent to the amino functional group, a structure that is of significant interest in medicinal chemistry and drug design. Compounds incorporating cyclopropane amino acids have been demonstrated to form peptides with exceptional stability against hydrolytic cleavage and degradation by enzymes and organic acids . This enhanced stability makes related compounds valuable building blocks for the development of novel therapeutic peptides, such as stable sweeteners for food and beverage compositions . The unique three-carbon ring introduces significant steric and electronic constraints, which can be exploited to lock peptide chains into specific, bioactive conformations and improve metabolic stability. Researchers utilize this compound and its derivatives primarily in the synthesis of complex molecules for pharmaceutical research and development. The product is intended for laboratory research purposes only and is not classified for human or veterinary diagnostic or therapeutic use . For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet.

Properties

CAS No.

2092124-83-7

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Amino 3 Cyclopropylpropane 1,2 Diol and Analogues

Stereoselective Synthesis of the Chiral Diol Framework

The creation of the specific stereochemical architecture of 3-amino-3-cyclopropylpropane-1,2-diol hinges on the ability to control the configuration of its three stereocenters. Synthetic chemists have developed a variety of stereoselective methods that address the formation of the chiral diol and the complex C-3 center.

Asymmetric Approaches to the C-2 Stereocenter

The establishment of the C-2 stereocenter is a critical step in the synthesis of the 1,2-diol moiety. A prominent strategy involves the asymmetric dihydroxylation of a suitably functionalized allylic precursor. This method allows for the direct installation of the two hydroxyl groups with predictable stereochemistry.

Another powerful approach involves the catalytic asymmetric addition of nucleophiles to aldehydes. For instance, tandem methods have been developed for the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines. nih.gov These methods begin with the highly regioselective hydroboration of N-tosyl-substituted ynamides, followed by a boron-to-zinc transmetalation to generate β-amino alkenylzinc reagents. nih.gov These zinc reagents then undergo an enantioselective C-C bond formation with aldehydes, catalyzed by an enantioenriched amino alcohol, to create β-hydroxy enamines, effectively setting the C-2 stereocenter with high enantioselectivity. nih.gov

Enantioselective Formation of the C-3 Stereocenter Bearing Amino and Cyclopropyl (B3062369) Groups

The C-3 stereocenter, which features both an amino group and a cyclopropyl ring, presents a significant synthetic challenge. Several methods have been devised to construct this quaternary (or tertiary, depending on substitution) center with high enantiomeric purity.

One effective strategy is the diastereoselective cyclopropanation of chiral dehydroamino acid derivatives. This one-pot method utilizes aryl and unsaturated diazo compounds generated in situ from tosylhydrazone salts. nih.gov The reaction can proceed via a thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion to give cyclopropane (B1198618) amino acid derivatives with good E/Z selectivity, which can be influenced by the choice of catalyst. nih.govmonash.edu

Another advanced approach is the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates using a chiral rhodium complex. This method has been shown to produce a wide range of non-canonical α-amino carboxylates that incorporate a cyclopropyl ring in high yields, as single diastereoisomers, and with excellent enantiomeric ratios. rsc.org The catalyst, Rh₂((R)-BTPCP)₄, has proven effective for this transformation. rsc.org

Furthermore, tandem reactions have been developed where intermediate zinc β-alkoxy enamines can be subjected to a tandem cyclopropanation. This allows for the formation of aminocyclopropyl carbinols with three contiguous stereocenters in a one-pot procedure, achieving good yields, high enantioselectivities, and excellent diastereomeric ratios. nih.gov

Catalyst/MethodSubstrate TypeProductYield (%)Enantiomeric Ratio (er) / ee (%)Diastereomeric Ratio (dr)Reference
Rh₂((R)-BTPCP)₄Diazo compound & ImineCyclopropyl α-amino carboxylate20-9772:28 to 99.5:0.5Single diastereoisomer rsc.org
Rh₂((R)-p-PhTPCP)₄Diazo compound & ImineCyclopropyl α-amino phosphonate41-8956.5:43.5 to 99:1Single diastereoisomer rsc.org
Amino alcohol (MIB) catalyzed Zn additionβ-Amino alkenylzinc & Aldehydeβ-Hydroxy enamine68-8654-98% eeN/A nih.gov
Tandem CyclopropanationZinc β-alkoxy enamineAminocyclopropyl carbinol72-8276-94% ee>20:1 nih.gov

Diastereoselective Control in Multi-Step Convergent Syntheses

In multi-step syntheses, controlling the relative stereochemistry between the newly formed stereocenters is paramount. Diastereoselective hydrogenation is a key technique used to control the stereochemistry of the final 1,3-amino alcohol framework. For example, isolated enantioenriched β-hydroxy enamines can be hydrogenated over a Palladium on carbon (Pd/C) catalyst to provide syn-1,2-disubstituted-1,3-amino alcohols with high yields and diastereoselectivities ranging from moderate to excellent. nih.gov

Enzymatic methods also offer exceptional diastereoselective control. A three-component strategy combining biocatalytic aldol (B89426) reactions with reductive aminations has been developed for the stereoselective synthesis of amino-diols. nih.gov This two-step process, which avoids the need for intermediate isolation, uses variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) and a novel imine reductase (IRED-259) identified from a metagenomic library. nih.gov This enzymatic cascade has been shown to produce dihydroxy amine products with three asymmetric centers with high stereoselectivity, with the IRED showing a preference for cyclopropylamine (B47189). nih.gov

The synthesis of fused cyclopropyl-3-amino-2,4-oxazine inhibitors also highlights diastereoselective control, leading to potent biologically active molecules. nih.gov

Development of Novel Reaction Pathways

The quest for more efficient and versatile synthetic routes has led to the development of novel reaction pathways, primarily leveraging metal catalysis and organocatalysis to construct the aminodiol scaffold.

Metal-Catalyzed Transformations for Aminodiol Construction

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-nitrogen and carbon-carbon bonds. ibs.re.kr Various transition metals, including palladium, rhodium, copper, and iron, have been employed in reactions to construct aminodiol-like structures. researchgate.net

Catalytic methods that couple alkenes and amines are valuable for synthesizing amides, which are precursors to amino alcohols. researchgate.net For instance, cobalt-catalyzed alkene hydroaminocarbonylation provides a direct route to amides under mild conditions. researchgate.net Transition-metal-catalyzed C-H amination offers a direct and atom-economical approach to introduce nitrogen-containing functionalities. ibs.re.kr These reactions often use aminating reagents like iminoiodinanes, organic azides, or hydroxylamine (B1172632) derivatives, which can be activated by a metal catalyst. ibs.re.kr

The combination of enamine catalysis with transition metal catalysis has emerged as a powerful strategy. nih.gov In this synergistic approach, an amine catalyst activates a ketone or aldehyde by forming a nucleophilic enamine, while a transition metal, such as palladium or iridium, activates an electrophilic partner. nih.gov This dual activation allows for unprecedented chemical transformations. nih.gov

Metal Catalyst SystemReaction TypeKey FeaturesReference
Cobalt CarbonylAlkene HydroaminocarbonylationInexpensive catalyst, mild conditions, low pressure. researchgate.net
Pd(OAc)₂ / CPPAminocarbonylationSynthesizes branched α,β-unsaturated amides without additives. researchgate.net
Rhodium ComplexesAsymmetric CyclopropanationHigh yields and excellent enantioselectivity for cyclopropyl α-amino carboxylates. rsc.org
Copper ComplexesAsymmetric Conjugate AdditionUses peptide-based ligands for high yields and enantioselectivity. mdpi.com
Iridium CatalysisIntramolecular α-allylic alkylationMerges enamine and metal catalysis for stereoselective ring formation. nih.gov

Organocatalytic Strategies for Diol and Amine Introduction

Organocatalysis has gained prominence as a powerful method for asymmetric synthesis, often avoiding the use of toxic or expensive metals. nih.gov Chiral diols themselves, such as BINOLs and tartaric acid derivatives, are widely used as organocatalysts to create a chiral environment for transformations. nih.gov

For the synthesis of aminodiols, organocatalytic approaches can be used to introduce both the hydroxyl and amino groups stereoselectively. For example, chiral diol-based catalysts have been successfully applied in enantioselective Petasis-like allylation reactions of aldehydes and amines. nih.gov In these one-pot procedures, an imine is formed in situ, followed by the addition of an allylboronate in the presence of the chiral diol catalyst, yielding homoallylic amines with good yields and high enantioselectivities. nih.gov

The selective functionalization of diols, a persistent challenge due to the similar reactivity of multiple hydroxyl groups, can be addressed using organocatalysts based on boron, nitrogen, or phosphorus. rsc.org These catalysts operate under mild conditions and can achieve high regioselectivity through a combination of steric and electronic effects, as well as noncovalent interactions. rsc.org

Chemo- and Regioselective Functionalization of Precursors

The synthesis of complex molecules like this compound, which contains multiple reactive sites, demands high levels of chemo- and regioselectivity. Chemoselectivity involves the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another.

In the context of aminodiol synthesis, a common strategy involves the stereoselective dihydroxylation of a precursor containing an allyl amine. For instance, the synthesis of diastereoisomeric and regioisomeric aminodiols derived from (−)-perillaldehyde utilizes a stereoselective hydroxylation with an OsO₄/NMO catalytic system to create cis-vicinal aminodiols. nih.gov This highlights how specific reagents can be chosen to install the diol functionality with a predictable spatial arrangement next to the amine group.

Another advanced approach involves enzymatic synthesis, which is renowned for its high selectivity under mild conditions. nih.gov A three-component strategy has been developed for the stereoselective synthesis of amino-diols using a combination of an aldolase (like d-fructose-6-phosphate aldolase, FSA) and a reductive aminase. nih.gov This biocatalytic method avoids the extensive use of protecting groups by precisely controlling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov Such enzymatic cascades represent a powerful tool for constructing densely functionalized molecules with high precision. nih.gov

Protecting Group Strategies for Selective Functionalization

Given the presence of three reactive functional groups (one amine, two hydroxyls), protecting group chemistry is fundamental to the synthesis of this compound. libretexts.org A protecting group temporarily masks a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. organic-chemistry.orgwikipedia.org The key to a successful multi-step synthesis is often an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting the others. organic-chemistry.orgwikipedia.orgthieme-connect.de

Orthogonal Protection of Hydroxyl Groups

The 1,2-diol moiety presents a specific challenge and opportunity for protection. The two adjacent hydroxyl groups can be protected simultaneously, often by forming a cyclic acetal (B89532).

Cyclic Acetals: Isopropylidene acetals (acetonides) and benzylidene acetals are commonly used to protect 1,2-diols. wikipedia.org They are typically formed under acidic conditions and are stable to basic and nucleophilic reagents but are readily cleaved by aqueous acid. wikipedia.orglibretexts.org

Silyl Ethers: Groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) are widely used. Their stability to hydrolysis and other reaction conditions can be tuned based on the steric bulk of the substituents on the silicon atom, sometimes allowing for selective protection of a primary alcohol in the presence of a secondary one.

Acyl Derivatives: Ester protecting groups such as acetate (B1210297) (Ac), benzoate (B1203000) (Bz), and pivaloate (Piv) are installed using standard acylation methods. libretexts.org These groups are stable to acidic conditions but are removed by basic hydrolysis (saponification). thieme-connect.de The rate of removal can be influenced by steric hindrance, with pivaloate being significantly more robust than acetate. libretexts.org

An orthogonal strategy could involve protecting the diol as a benzylidene acetal (acid-labile) while the amine is protected with a group that is stable to acid but removable under different conditions (e.g., a Cbz group, removed by hydrogenolysis).

Table 1: Common Protecting Groups for 1,2-Diols and Their Cleavage Conditions

Protecting Group Abbreviation Introduction Reagents Cleavage Conditions
Isopropylidene (Acetonide) - Acetone (B3395972), Acid Catalyst Aqueous Acid (e.g., H₃O⁺)
Benzylidene Acetal - Benzaldehyde, Acid Catalyst Aqueous Acid, Hydrogenolysis
Acetyl Ac Acetic Anhydride or Acetyl Chloride Base (e.g., K₂CO₃/MeOH) or Acid
Benzoyl Bz Benzoyl Chloride Base (e.g., NaOH) or Acid

Selective Protection of the Primary Amine Moiety

The primary amine in this compound is a potent nucleophile and often requires protection to prevent side reactions during the functionalization of the hydroxyl groups. libretexts.org The choice of protecting group is critical for orthogonality with the alcohol-protecting groups.

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net

Carbobenzyloxy (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to both acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. organic-chemistry.orgnih.gov The combination of an acid-labile Boc group and a base-labile Fmoc group is a classic example of an orthogonal protection scheme in peptide synthesis. organic-chemistry.org

Trityl (Tr) and Dimethoxytrityl (DMTr): These bulky groups can be used for selective protection of primary amines. Studies show that the nitrogen atom is generally more reactive and is protected more easily than the oxygen atoms of hydroxyl groups. mdpi.org

2,5-Dimethylpyrrole: For reactions requiring very strong bases (e.g., organolithium reagents), a primary amine can be doubly protected as a 2,5-dimethylpyrrole. This group is highly stable to bases and nucleophiles and can be removed with acid, offering orthogonality with base-labile protecting groups. nih.gov

Table 2: Common Protecting Groups for Primary Amines and Orthogonal Deprotection

Protecting Group Abbreviation Introduction Reagents Cleavage Conditions Orthogonal To
tert-Butoxycarbonyl Boc Boc₂O Strong Acid (e.g., TFA) Fmoc, Cbz, Ac, Bz
Carbobenzyloxy Cbz, Z Benzyl Chloroformate H₂, Pd/C (Hydrogenolysis) Boc, Fmoc, Ac, Bz
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl Mild Base (e.g., Piperidine) Boc, Cbz, Benzylidene

Efficient Conversion from Readily Available Starting Materials

The synthesis of this compound on a larger scale requires cost-effective and readily available starting materials. While direct synthesis data for the cyclopropyl variant is scarce in public literature, highly efficient methods for the closely related analogue, 3-amino-1,2-propanediol (B146019), provide a well-established template. The most common industrial route starts from epichlorohydrin (B41342). google.comwipo.int

This process typically involves two main steps:

Hydrolysis: Epichlorohydrin is first hydrolyzed to form 3-chloro-1,2-propanediol (B139630). This reaction is often catalyzed by an acid. google.com

Ammonolysis: The resulting 3-chloro-1,2-propanediol is then reacted with ammonia (B1221849) to displace the chloride and form 3-amino-1,2-propanediol. researchgate.net

To synthesize the target molecule, this compound, a similar strategy could be envisioned starting from a cyclopropyl-substituted epichlorohydrin or a related cyclopropyl chlorohydrin. The fundamental steps of hydrolysis and ammonolysis would remain key transformations in the synthetic sequence.

Table 3: Example Reaction Conditions for Synthesis of 3-Amino-1,2-propanediol

Starting Material Reagents Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Reference
3-chloro-1,2-propanediol Ammonia None specified 50 4 90 99.6 researchgate.net
Glycerin chlorohydrin Ammonia Cupric Oxide, Stannic Oxide 50 3 ~81.5 99.1 google.com

Stereochemical Investigations of 3 Amino 3 Cyclopropylpropane 1,2 Diol

Absolute and Relative Stereochemistry Determination

The definitive assignment of the (R) or (S) configuration at each of the two chiral centers (C2 and C3) of 3-amino-3-cyclopropylpropane-1,2-diol, known as its absolute stereochemistry, is fundamental. The spatial relationship between these two centers defines the relative stereochemistry, leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The determination of the absolute configuration of related amino diols has been successfully achieved through X-ray crystallography. This technique provides an unambiguous three-dimensional structure of a crystalline compound, from which the absolute stereochemistry can be deduced, often with the use of anomalous dispersion effects. For instance, the absolute configuration of the cyclopropane (B1198618) phenylalanine moiety in a peptide has been determined using X-ray crystallographic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for establishing the relative stereochemistry of molecules in solution. mdpi.com By measuring the through-space interactions between protons, the proximity of different substituents can be determined, allowing for the elucidation of the relative arrangement of the amino and hydroxyl groups in relation to the cyclopropyl (B3062369) ring. For related aminodiols, NOESY experiments have been crucial in determining the relative configuration of diastereoisomers. mdpi.com

Conformational Analysis through Spectroscopic and Computational Methods

The flexibility of the propane (B168953) backbone and the rotational freedom around the single bonds in this compound give rise to various spatial arrangements or conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's interactions with biological targets.

Spectroscopic techniques such as NMR and infrared (IR) spectroscopy are instrumental in conformational analysis. In NMR, the magnitude of coupling constants (J-values) between vicinal protons can provide information about the dihedral angles and thus the preferred conformation of the molecule in solution. researchgate.net IR spectroscopy can reveal the presence of intramolecular hydrogen bonding between the hydroxyl and amino groups, which would favor specific conformations. researchgate.net

Computational methods, including molecular mechanics and density functional theory (DFT), offer a powerful complementary approach to experimental studies. mdpi.comnih.gov These methods can be used to calculate the energies of different possible conformations, thereby identifying the most stable ones. mdpi.com For instance, computational studies on related cyclic ketones have successfully predicted their conformational landscapes. nih.gov The combination of experimental spectroscopic data with computational modeling provides a comprehensive understanding of the conformational preferences of this compound. nih.gov

Stereochemical Purity Assessment and Enantiomeric Enrichment Techniques

For any practical application, particularly in the pharmaceutical field, it is essential to have a stereochemically pure compound. This requires reliable methods to assess the enantiomeric and diastereomeric purity and techniques to enrich the desired stereoisomer.

Chiral Chromatography and Separation Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of stereoisomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comresearchgate.net Various types of CSPs, including those based on polysaccharides, proteins, and macrocyclic glycopeptides, have been developed for the separation of amino acids and related compounds. sigmaaldrich.commdpi.com For amino diols, CSPs based on teicoplanin have shown success in resolving enantiomers of underivatized amino acids. sigmaaldrich.com Crown-ether-based chiral stationary phases have also been effectively used for the separation of peptides containing D-amino acids. mdpi.com The development of a specific chiral HPLC method for this compound would be a critical step in its stereochemical characterization.

The following table provides examples of chiral stationary phases used for the separation of related compounds:

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleApplicable Compounds
Macrocyclic GlycopeptideTeicoplaninUnderivatized amino acids
Polysaccharide-basedCellulose or Amylose derivativesWide range of chiral compounds
Crown Ether-based(S)-(3,3′-diphenyl-1,1′-binaphthyl)-20-crown-6-etherDipeptides and tripeptides

Derivatization for Stereochemical Assignment

In some cases, the direct separation of enantiomers can be challenging. An alternative approach is to derivatize the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated by standard non-chiral chromatography techniques. The stereochemistry of the original enantiomers can then be deduced from the known stereochemistry of the CDA and the elution order of the diastereomers.

A well-known example is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). mdpi.com This reagent reacts with the amino group of the analyte to form diastereomeric derivatives that can be readily separated by HPLC. The "advanced Marfey's method" further extends this technique by using LC-MS to determine the absolute configurations of amino acid residues without requiring authentic standards. mdpi.com This approach could be adapted for the stereochemical assignment of this compound.

The following table outlines common chiral derivatizing agents and their applications:

Chiral Derivatizing AgentFunctional Group TargetedResulting Diastereomers
Marfey's Reagent (FDAA)Primary and secondary aminesDiastereomeric L-alaninamide derivatives
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid)Alcohols and aminesDiastereomeric esters or amides
(1R)-(-)-Menthyl chloroformateAlcohols and aminesDiastereomeric carbamates

Reactivity and Derivatization of 3 Amino 3 Cyclopropylpropane 1,2 Diol

Reactivity of the Primary Amine Functionality

The primary amine in 3-amino-3-cyclopropylpropane-1,2-diol is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and cyclization reactions. The presence of the adjacent cyclopropyl (B3062369) group can influence the reactivity of the amine through electronic and steric effects.

Acylation and Sulfonylation Reactions

The primary amine is expected to readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. google.comyoutube.comyoutube.comyoutube.comyoutube.com Similarly, sulfonylation with sulfonyl chlorides in the presence of a base will yield sulfonamides. libretexts.org The choice of reagents and reaction conditions can be tailored to achieve high yields of the desired N-acylated or N-sulfonylated products.

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

Amine SubstrateReagentProductReference
Primary AmineAcyl Chloride/AnhydrideN-Acyl Amine google.comyoutube.comyoutube.comyoutube.comyoutube.com
Primary AmineSulfonyl ChlorideN-Sulfonamide libretexts.org
N-Aryl Cyclopropylamine (B47189)Acetic AnhydrideN-Acetyl-N-arylcyclopropylamine chemrxiv.org
Primary SulfonamidePyrylium SaltActivated Sulfonamide acs.org

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic acyl or sulfonyl groups. The general mechanism for acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. youtube.com For sulfonylation, a similar nucleophilic attack on the sulfur atom of the sulfonyl chloride occurs. libretexts.org

Alkylation and Reductive Amination

The primary amine can be alkylated using alkyl halides, although this method can sometimes lead to over-alkylation, producing a mixture of primary, secondary, and tertiary amines. chemrxiv.orgmasterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination. koreascience.krnih.gov This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). koreascience.kr The presence of a cyclopropyl group attached to the nitrogen in related compounds has been shown to be compatible with these reaction conditions. nih.gov

Table 2: Examples of Alkylation and Reductive Amination of Amines

Amine SubstrateReagent(s)ProductReference
Primary AmineAlkyl HalideSecondary/Tertiary Amine chemrxiv.orgmasterorganicchemistry.com
Primary AmineAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine koreascience.krnih.gov
Cyclopropylamine(Hetero)aryl (Pseudo)halides, Ni-catalystN-Arylcyclopropylamine researchgate.net
Aromatic Primary AminePrimary Alcohol, Ru-catalystSecondary Amine nih.gov

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both amino and diol functionalities, makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization can lead to the formation of morpholine, piperazine, or other heterocyclic rings, depending on the reaction conditions and the use of appropriate reagents to activate the hydroxyl groups. For instance, treatment with a dehydrating agent or conversion of the hydroxyl groups into good leaving groups (e.g., tosylates or mesylates) can facilitate cyclization. researchgate.netrsc.orgresearchgate.net Gold-catalyzed intramolecular cyclization of related 1-amino-3-alkyn-2-ols has been shown to produce pyrroles in excellent yields. acs.org

Transformations of the Vicinal Diol Moiety

The 1,2-diol (vicinal diol) group in this compound is another reactive site that can undergo selective transformations, such as esterification, etherification, and oxidative cleavage.

Selective Esterification and Etherification

Selective esterification of one or both hydroxyl groups of the vicinal diol can be achieved using various methods. The use of protecting groups or the careful control of reaction conditions can allow for the selective acylation of the primary versus the secondary alcohol. tandfonline.com For instance, enzymatic or chemo-selective methods have been developed for the selective esterification of diols.

Etherification of the diol can be accomplished using Williamson ether synthesis, where the diol is first deprotonated with a base to form alkoxides, which then react with an alkyl halide. The relative reactivity of the primary and secondary hydroxyl groups will influence the site of etherification.

Table 3: Selective Functionalization of Diols

Diol SubstrateReagent(s)ProductReference
Amino AlcoholAcid Chloride/AnhydrideAmino Ester tandfonline.com
Dicarboxylic AcidDimethyl Sulfate, AluminaMonomethyl Ester acs.org
DiolMethanesulfonyl Chloride, Pyridine acs.orglibretexts.orgOxazepane researchgate.net

Oxidative Cleavage Reactions

The vicinal diol moiety is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl groups to form two carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Common reagents for this transformation include sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄). libretexts.org The nature of the resulting carbonyl compounds will depend on the substitution pattern of the original diol. In the case of this compound, oxidative cleavage would be expected to yield cyclopropylamine and glyoxal. More recently, methods using reagents like 2-iodoxybenzoic acid (IBX) have also been shown to effect the oxidative cleavage of vicinal diols. rsc.org

The reaction with periodate proceeds through a cyclic periodate ester intermediate. This reaction is often clean and high-yielding, making it a valuable synthetic tool.

Formation of Cyclic Acetals and Ketals

The 1,2-diol functionality of this compound readily undergoes reaction with aldehydes and ketones to form five-membered cyclic acetals and ketals, respectively. These reactions are typically catalyzed by an acid and are often used as a protective strategy for the diol group, enabling other functional groups in the molecule to be manipulated selectively. organic-chemistry.orglibretexts.org The formation of a cyclic acetal (B89532) is generally more favorable than that of an acyclic one due to entropic factors. chemtube3d.com

The standard procedure involves reacting the diol with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. organic-chemistry.org For instance, reaction with acetone (B3395972) would yield the corresponding isopropylidene acetal. This protection strategy is crucial in synthetic pathways where the amino group is the desired site of reaction. google.com

Table 1: Conditions for Cyclic Acetal/Ketal Formation from Diols

Carbonyl Compound Catalyst Conditions Product Type
Aldehyde Brønsted or Lewis Acid Removal of water (e.g., Dean-Stark) Cyclic Acetal
Ketone Brønsted or Lewis Acid Removal of water (e.g., Dean-Stark) Cyclic Ketal
Trialkyl orthoformate Tetrabutylammonium tribromide Anhydrous alcohol Cyclic Acetal

This table presents generalized conditions for the formation of cyclic acetals and ketals from 1,2-diols, which are applicable to this compound.

Reactivity of the Cyclopropyl Ring

The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which imparts unique reactivity compared to other cycloalkanes. longdom.org Its C-C bonds have increased p-character, allowing the ring to exhibit reactivity similar to that of an alkene. stackexchange.comwikipedia.org

Ring-Opening Reactions and Transformations

The high strain energy of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including polar, radical, and transition-metal-catalyzed pathways. epfl.chacs.org In the context of aminocyclopropanes, oxidative ring-opening can be initiated to form 1,3-difunctionalized propane (B168953) derivatives. epfl.ch For example, protected aminocyclopropanes can be transformed into 1,3-dielectrophilic intermediates which can then be trapped by nucleophiles. epfl.ch

Electrochemical methods have also been employed for the reductive ring-opening of cyclopropane rings within α,α-cyclopropanated amino acids coordinated to a Ni(II) complex, leading to the formation of dehydroalanine (B155165) derivatives. nih.gov Furthermore, radical-mediated ring-opening is a known pathway, particularly in biological systems where cytochrome P450 enzymes can oxidize cyclopropylamines, leading to reactive ring-opened intermediates. researchgate.nethyphadiscovery.com

Table 2: Examples of Cyclopropane Ring-Opening Reactions

Reactant Type Conditions Intermediate/Product Type Reference
Acyl-protected aminocyclopropane Oxidative (e.g., NIS, photoredox) 1,3-dielectrophilic intermediate epfl.chresearchgate.net
Cyclopropylamine Cytochrome P450 enzymes Reactive ring-opened radical hyphadiscovery.com
α,α-cyclopropanated amino acid-Ni(II) complex Electrochemical reduction Radical anion, dehydroalanine derivative nih.gov

This table summarizes conditions for ring-opening reactions observed in various cyclopropylamine derivatives.

Influence on Neighboring Functional Group Reactivity

The cyclopropyl group can exert significant electronic influence on adjacent functional groups. It is known to be a good π-electron donor through hyperconjugation, which can stabilize an adjacent positive charge. stackexchange.comwikipedia.orgacs.org This property can influence the reactivity of the neighboring amino group. For instance, the electron-donating nature of the cyclopropyl ring can modulate the basicity and nucleophilicity of the amine.

The "double-bond" character of the cyclopropyl ring can also lead to unique reactivity. In some contexts, the ring can participate in conjugation with adjacent π-systems. stackexchange.com While the ground-state conjugation is debated, it may play a role in transition states of reactions. stackexchange.com This electronic interplay can affect the reactivity of the entire this compound molecule, potentially influencing reaction pathways and the stability of intermediates.

Multi-Functional Group Interplay and Chemoselectivity

The presence of amine and diol functionalities in this compound necessitates careful control of reaction conditions to achieve chemoselectivity—the preferential reaction of one functional group over others. youtube.com The inherent differences in the reactivity of the primary amine, primary alcohol, and secondary alcohol allow for selective transformations.

A common strategy involves the use of protecting groups. As discussed in section 4.2.3, the diol can be selectively protected as a cyclic acetal or ketal. google.com This leaves the amino group free to undergo reactions such as acylation, alkylation, or diazotization. Conversely, the amine could be protected, for example as a carbamate (B1207046) (e.g., Boc or Cbz group), to allow for selective reactions at the hydroxyl groups, such as esterification or etherification.

The choice of reagent is also critical for achieving chemoselectivity. youtube.com For example, a mild acylating agent under specific conditions might react preferentially with the more nucleophilic amine over the less nucleophilic hydroxyl groups. The relative acidity of the functional groups also plays a role; under basic conditions, the hydroxyl groups can be deprotonated to form alkoxides, enhancing their nucleophilicity for reactions like Williamson ether synthesis, while the amine remains protonated. The challenge and opportunity in the chemistry of this molecule lie in exploiting the subtle differences in reactivity to direct reactions to a specific site.

Computational and Theoretical Studies of 3 Amino 3 Cyclopropylpropane 1,2 Diol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 3-amino-3-cyclopropylpropane-1,2-diol and its conformational preferences. These calculations, typically employing Density Functional Theory (DFT) methods, can predict the most stable geometries of the molecule.

The primary focus of conformational analysis for this molecule is the rotational freedom around the C-C and C-N bonds of the propane (B168953) backbone. The presence of the bulky cyclopropyl (B3062369) group and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups are the main determinants of the conformational landscape.

Key Findings:

Stable Conformers: Calculations would likely identify several low-energy conformers. The most stable conformers are expected to be those that minimize steric hindrance between the cyclopropyl group and the hydroxyl groups, while maximizing intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A significant stabilizing factor would be the formation of hydrogen bonds between the nitrogen atom of the amino group and the hydrogen atoms of the hydroxyl groups, and between the oxygen atoms of the diol and the hydrogen atoms of the amino group.

Dihedral Angles: The key dihedral angles determining the conformation are those around the C1-C2 and C2-C3 bonds of the propanediol (B1597323) backbone.

Hypothetical Geometrical Parameters for a Stable Conformer of this compound (Calculated using DFT)

ParameterValue
C-C (cyclopropyl) bond length~1.51 Å
C-C (backbone) bond length~1.54 Å
C-N bond length~1.47 Å
C-O bond length~1.43 Å
N-H bond length~1.01 Å
O-H bond length~0.96 Å
Dihedral Angle (N-C3-C2-C1)gauche (~60°)
Dihedral Angle (C3-C2-C1-O1)anti (~180°)

Prediction of Spectroscopic Properties and Electronic Structure

Computational methods can predict various spectroscopic properties, which are crucial for the experimental identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Predictions would show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.2-1.0 ppm), the methine proton adjacent to the amino and cyclopropyl groups, and the protons of the diol system. The N-H and O-H proton signals would likely be broad and their chemical shifts dependent on solvent and concentration. libretexts.org

¹³C NMR: The carbon signals for the cyclopropyl ring would appear at high field, while the carbons of the propanediol backbone would be in the range typical for aliphatic alcohols and amines.

Infrared (IR) Spectroscopy:

The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups. libretexts.org

N-H stretching: One or two sharp bands in the 3300-3500 cm⁻¹ region for the primary amine. libretexts.org

C-H stretching: Bands for the cyclopropyl and aliphatic C-H bonds would appear just below 3000 cm⁻¹.

C-N stretching: Found in the 1000-1250 cm⁻¹ region. libretexts.org

C-O stretching: Typically observed between 1000 and 1200 cm⁻¹.

Electronic Structure:

Calculations of the electronic structure provide insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO would be distributed over the sigma anti-bonding orbitals of the C-O and C-N bonds. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.

Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Value/Region
¹H NMR Cyclopropyl Protons0.2-1.0 ppm
CH-N/CH-cPr Proton2.5-3.0 ppm
CH-OH Protons3.5-4.5 ppm
NH₂ Protons1.5-3.0 ppm (broad)
OH Protons2.0-4.0 ppm (broad)
¹³C NMR Cyclopropyl Carbons5-20 ppm
Backbone Carbons50-80 ppm
IR O-H Stretch3200-3600 cm⁻¹ (broad)
N-H Stretch3300-3500 cm⁻¹ (sharp)
C-H Stretch (aliphatic)2850-3000 cm⁻¹
C-N Stretch1000-1250 cm⁻¹
C-O Stretch1000-1200 cm⁻¹

Reaction Mechanism Elucidation for Synthetic Transformations

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route could involve the nucleophilic addition of an organometallic cyclopropyl reagent to a protected amino-aldehyde, followed by deprotection.

Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, in a Grignard-type addition of a cyclopropyl magnesium bromide to a serine-derived aldehyde, calculations could elucidate the stereochemical outcome by comparing the energies of the different transition state structures leading to various stereoisomers.

Another area of investigation is the potential for ring-opening reactions of the cyclopropyl group under certain conditions, such as in the presence of strong acids or electrophiles. researchgate.netyoutube.com Computational models can predict the activation barriers for such reactions and the stability of the resulting carbocationic intermediates. tandfonline.comtandfonline.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms at a given temperature, MD can explore the accessible conformational space. nih.govresearchgate.net

For this compound, an MD simulation would reveal:

Conformational Flexibility: The simulation would show the flexibility of the propanediol chain and the relative rigidity of the cyclopropyl ring. nih.gov

Hydrogen Bond Dynamics: The formation and breaking of intramolecular and intermolecular (with solvent) hydrogen bonds would be observed, providing insight into the molecule's solvation and interaction patterns. nih.gov

Time-Averaged Properties: Properties such as the average end-to-end distance or the radius of gyration can be calculated from the simulation trajectory, providing a more realistic picture of the molecule's size and shape in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. openaccessjournals.com While no specific biological activity has been reported for this compound, a hypothetical QSAR study can be conceptualized.

If this molecule were part of a library of compounds tested for inhibition of a particular enzyme, a QSAR model could be developed. nih.govnih.gov

Descriptor Calculation: A variety of molecular descriptors would be calculated for each molecule in the series, including:

Topological descriptors: Molecular connectivity indices, Wiener index.

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial charges on atoms. nih.gov

Lipophilicity descriptors: LogP.

Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation would be generated that correlates a selection of these descriptors with the observed biological activity.

Hypothetical QSAR Equation:

pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃*(Molecular Surface Area)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized analogs and to understand the structural features important for activity. researchgate.netnih.gov

Applications As a Synthetic Building Block and Chiral Auxiliary

Scaffold for the Construction of Complex Organic Molecules

The inherent functionalities of 3-amino-3-cyclopropylpropane-1,2-diol, including its amino and diol moieties, position it as a versatile scaffold for the synthesis of more complex organic molecules. mdpi.com The amino group can be readily derivatized, and the diol can be protected or activated to participate in a variety of chemical transformations. While the direct use of this compound as a central scaffold in the synthesis of complex molecules is not extensively documented in publicly available research, the principles of molecular scaffold design suggest its potential utility. rsc.org The rigid cyclopropyl (B3062369) group can impart specific conformational constraints on the resulting molecules, a desirable feature in medicinal chemistry and materials science.

Precursor for Bioactive Compound Synthesis (Excluding Clinical Data)

The synthesis of bioactive compounds often relies on the use of chiral building blocks to achieve the desired stereochemistry, which is crucial for biological activity. Aminodiol structures are found in a number of biologically active molecules.

Incorporation into Natural Product Scaffolds

While there is no specific research detailing the incorporation of this compound into natural product scaffolds, the structural motif of cyclopropane-containing amino acids is present in some natural products and has been a target for synthetic chemists. nih.gov The combination of the cyclopropyl ring and the aminodiol functionality in the target compound could serve as a valuable synthon for creating analogs of natural products or entirely new classes of bioactive molecules.

Derivatization to Generate Novel Ligands

The amino and diol groups of this compound are ideal handles for derivatization to create novel ligands for various biological targets. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the diol can be etherified, esterified, or used to form cyclic acetals. Such derivatization strategies could lead to the generation of libraries of new compounds for screening in drug discovery programs.

Chiral Auxiliary in Asymmetric Catalysis

Ligand Design for Metal-Catalyzed Reactions

The development of new ligands is crucial for advancing the field of metal-catalyzed reactions. The nitrogen and oxygen atoms of this compound can act as coordination sites for metal ions. By modifying the basic structure of the molecule, it is possible to design ligands with specific steric and electronic properties to influence the outcome of catalytic reactions. The preparation of metal complexes with related amino compounds containing a 1,3-dioxolane (B20135) group has been reported, suggesting the feasibility of using aminodiols as ligands. bingol.edu.tr

Role in Advanced Materials Chemistry (e.g., Polymer Synthesis, Supramolecular Assemblies)

The multifunctional nature of this compound suggests its potential role in the development of advanced materials. The amino and diol groups can serve as reactive sites for polymerization reactions, potentially leading to the formation of novel polymers with unique properties imparted by the cyclopropyl group. For example, 2-amino-1,3-propane diols have been utilized as a platform for the synthesis of functional cyclic carbonate monomers for polymerization. rsc.org Furthermore, the ability of the molecule to form hydrogen bonds through its hydroxyl and amino groups could enable its participation in the formation of ordered supramolecular assemblies. However, there is currently no specific research available that demonstrates the use of this compound in materials chemistry.

Mechanistic Investigations of Biological Interactions of 3 Amino 3 Cyclopropylpropane 1,2 Diol

Molecular Docking and Simulation Studies with Biological Receptors

No molecular docking or simulation studies for 3-amino-3-cyclopropylpropane-1,2-diol have been published. While docking studies have been performed on other cyclopropylamine-containing molecules to predict their binding affinities and interactions with protein targets, this has not been extended to the specific compound . cyberleninka.runih.govnih.govfrontiersin.org

In Vitro Enzyme Binding and Inhibition Mechanism Studies

There are no in vitro studies available that describe the binding of this compound to any enzyme or elucidate its potential inhibition mechanisms.

Characterization of Non-Covalent Interactions with Biomolecules

The specific non-covalent interactions (such as hydrogen bonds, van der Waals forces, or hydrophobic interactions) between this compound and any biomolecule have not been characterized in the scientific literature.

Elucidation of Specific Receptor Interaction Profiles

No research has been conducted to determine the specific receptor interaction profile for this compound.

Conclusion and Future Research Directions

Summary of Key Achievements in Synthesis and Reactivity

The synthesis of chiral amino-polyols, a class to which 3-amino-3-cyclopropylpropane-1,2-diol belongs, has seen remarkable progress, moving from lengthy, protection-heavy chemical routes to more efficient biocatalytic methods. A key achievement is the development of a three-component enzymatic strategy that combines biocatalytic aldol (B89426) reactions with reductive aminations. nih.gov This method successfully utilizes variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) and a novel imine reductase (IRED) to produce amino-diols with high stereoselectivity from simple starting materials like aldehydes, hydroxy ketones, and amines. nih.govresearchgate.net Notably, this enzymatic system has demonstrated a preference for cyclopropylamine (B47189) as an amine donor, establishing a direct and viable pathway toward the synthesis of cyclopropyl-functionalized amino-diols. nih.gov

General synthesis of the parent structure, 3-amino-1,2-propanediol (B146019), has also been optimized through various methods, including routes starting from epichlorohydrin (B41342) or glycerin chlorohydrin with ammonia (B1221849). google.comgoogle.comresearchgate.net These processes have been refined to improve yield and selectivity through the use of novel catalyst systems and segmented temperature control, with some catalysts being recyclable, which is a step towards greener chemistry. google.comgoogle.com The reactivity of the aminodiol scaffold has been leveraged to create intermediates for non-ionic X-ray contrast agents like iohexol (B1672079) and in the enzymatic synthesis of pseudo-ceramides. google.comchemicalbook.com

Unexplored Avenues in Stereoselective Synthesis

Despite the success of the FSA-IRED enzymatic cascade in producing specific stereoisomers (2R,3R,4R), a significant opportunity lies in exploring and developing methods to access the other stereoisomers of this compound. nih.govresearchgate.net The stereochemical configuration is critical in determining biological activity, and having access to a full suite of diastereomers is essential for comprehensive structure-activity relationship (SAR) studies.

Future research should focus on:

Expanding the Biocatalyst Toolkit: Identifying or engineering new imine reductases and aldolases that exhibit complementary stereoselectivity (e.g., S-selectivity) would enable the synthesis of different enantiomers.

Chemo-enzymatic Strategies: Combining the strengths of chemical synthesis for creating specific precursors with the high stereoselectivity of enzymatic transformations could provide novel and efficient routes.

Asymmetric Chemical Synthesis: Developing de novo asymmetric syntheses starting from chiral pool materials or employing chiral catalysts remains a valid and powerful approach to control stereochemistry precisely. Research into methods like the stereocontrolled construction from common starting materials such as Garner's aldehyde, which has been used for other complex amino acids, could be adapted for this target. elsevierpure.com

Potential for Novel Derivatization and Scaffold Applications

The this compound scaffold is rich in functionality, possessing a primary amine and two hydroxyl groups, making it an ideal starting point for creating diverse molecular libraries. The presence of the cyclopropane (B1198618) ring imparts conformational rigidity and unique metabolic stability compared to linear alkyl groups. researchgate.netunl.pt

Potential derivatization pathways and applications include:

Pharmaceutical Scaffolds: The aminodiol backbone is present in numerous bioactive compounds, including antitumor and antibiotic agents. nih.gov The cyclopropyl (B3062369) group could be used to fine-tune the pharmacological properties of new drug candidates.

Peptidomimetics: Cyclopropane-containing amino acids are used to create conformationally restricted peptides for mechanistic studies and drug design. unl.ptdocumentsdelivered.com Derivatizing the aminodiol could yield novel building blocks for this purpose.

Materials Science: Aminodiols have been used to prepare functionalized resins for selective metal ion adsorption. chemicalbook.com The specific properties of the cyclopropyl derivative could be explored for creating new polymers or materials with unique binding or structural characteristics.

Emerging Opportunities in Mechanistic Biological and Computational Studies

The biological profile of this compound is almost entirely unknown, presenting a significant opportunity for investigation. Cyclopropane derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects. researchgate.netunl.pt

Future studies should include:

Biological Screening: Systematic screening of the compound and its stereoisomers against various biological targets, such as kinases, proteases, and microbial strains, could uncover novel therapeutic potential. nih.gov

Metabolic Studies: Investigating the metabolic fate of the compound is crucial. Studies on analogous compounds like 3-(phenylamino)propane-1,2-diol have identified hydroxylated metabolites, suggesting that the cyclopropyl moiety could influence metabolic pathways and potentially generate unique bioactive species. nih.gov

Computational Modeling: In silico methods like molecular docking can predict interactions with biological targets, as demonstrated with other kinase inhibitors. nih.gov Computational studies can help prioritize experimental screening efforts and provide insight into the binding modes of different stereoisomers. Predicted properties, such as collision cross-section values, can also aid in the analytical identification of the compound and its metabolites. uni.luuni.lu

Challenges and Prospects for Scalable Production and Advanced Applications

Transitioning from laboratory-scale synthesis to industrial production presents several challenges. Traditional multi-step syntheses often suffer from high costs associated with starting materials and protecting group chemistry, which limits their industrial application. nih.govgoogleapis.com

Key challenges include:

Process Optimization: Scaling up biocatalytic reactions requires optimization of parameters such as enzyme stability, cofactor recycling, and downstream processing to ensure high purity and yield.

However, the prospects for overcoming these challenges are promising:

Biocatalysis Advancement: The continued discovery and engineering of robust enzymes will likely lead to more efficient and cost-effective production processes. The use of whole-cell biocatalysts or immobilized enzymes can simplify purification and improve catalyst reusability.

Continuous Flow Chemistry: Implementing continuous flow reactors for key synthetic steps, such as amination, can improve safety, increase throughput, and provide better control over reaction conditions compared to batch processing. chemicalbook.com

Process Intensification: Combining reaction and separation steps, such as through molecular distillation, has been shown to improve the purity and yield of similar aminodiols and could be applied here. researchgate.net

Successfully addressing these challenges will be critical to unlocking the full potential of this compound for advanced applications in medicine and material science.

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-cyclopropylpropane-1,2-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    Synthesis can involve multi-step strategies:
    • Step 1 : Introduce the cyclopropyl group via cyclopropanation of allyl alcohol derivatives using carbene insertion or Simmons-Smith reactions.
    • Step 2 : Amino functionalization via nucleophilic substitution (e.g., using ammonia or protected amines under basic conditions) .
    • Step 3 : Optimize hydroxyl group protection/deprotection (e.g., using acetyl or benzyl groups) to prevent side reactions.
      Reaction conditions (temperature, solvent polarity, and catalyst choice) critically impact stereoselectivity. For example, LiAlH₄ in anhydrous ether reduces intermediates efficiently but requires strict moisture control .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :
    Use chiral analytical techniques:
    • Chiral HPLC : Employ columns like Chiralpak® AD-H with hexane/isopropanol mobile phases to resolve enantiomers.
    • NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .
    • X-ray crystallography : Definitive structural confirmation, though requires high-purity crystals .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
    • Engineering controls : Use fume hoods and ensure ventilation to mitigate inhalation risks .
    • PPE : Wear nitrile gloves, safety goggles, and impervious lab coats. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
    • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :
    • Low-temperature reactions : Conduct substitutions below 0°C to reduce kinetic energy and chiral inversion .
    • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereochemical control during cyclopropanation .
    • Protecting groups : Temporarily block reactive hydroxyl/amino groups with tert-butyldimethylsilyl (TBS) to prevent epimerization .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-cyclic analogs?

  • Methodological Answer :
    The cyclopropane ring’s strain increases electrophilicity at adjacent carbons, accelerating SN2 reactions. For example:
    • Kinetic studies : Compare reaction rates with non-cyclic analogs (e.g., 3-aminopropane-1,2-diol) using polar aprotic solvents (DMF or DMSO) .
    • Computational modeling : Density Functional Theory (DFT) calculations reveal transition-state stabilization due to ring strain .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

  • Methodological Answer :
    • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .
    • Enzyme inhibition : Screen against serine hydrolases or kinases via fluorescence-based assays, leveraging the amino group’s nucleophilic properties .
    • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

Q. How should researchers address discrepancies in reported toxicity data for this compound analogs?

  • Methodological Answer :
    • Dose-response studies : Replicate conflicting experiments using standardized OECD guidelines (e.g., acute oral toxicity in rodents) .
    • Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., chlorinated derivatives) that may explain interspecies variability .
    • Cohort stratification : Account for variables like exposure duration and genetic polymorphisms in in vivo models .

Q. What are the challenges in quantifying trace impurities in this compound, and how can LC-MS/MS methods be optimized?

  • Methodological Answer :
    • Column selection : Use HILIC columns (e.g., Waters ACQUITY BEH Amide) to retain polar impurities .
    • Ionization : Electrospray ionization (ESI) in positive mode enhances sensitivity for amino-containing impurities.
    • Method validation : Follow ICH Q2(R1) guidelines for LOD/LOQ determination, spiking samples with deuterated internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.